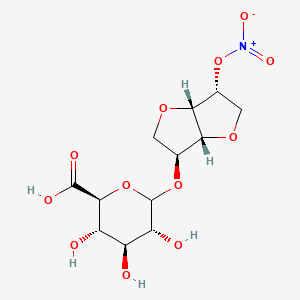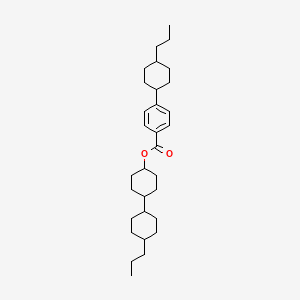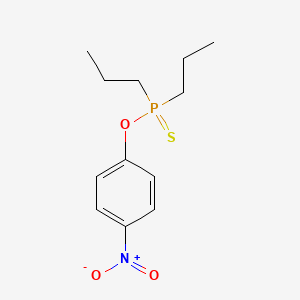![molecular formula C8H7ClO B13806803 Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- is a complex organic compound with the molecular formula C8H7ClO. This compound features a bicyclic structure with multiple rings and a chlorine atom attached to the bicyclo[3.2.1]octa-3,6-dien-2-one framework. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- can be achieved through several synthetic routes. One common method involves the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. This reaction proceeds with high yields and allows for the control of stereochemistry in the resulting product . Another approach involves the use of N-heterocyclic carbene catalysis, which facilitates the cleavage of vicinal diketones to form the bicyclo[3.2.1] system .
Industrial Production Methods
Industrial production of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from the reactions of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- has several scientific research applications, including:
Biology: It is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Research on the compound’s biological activity has potential implications for the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its bicyclic structure and the presence of the chlorine atom, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the chlorine atom.
Bicyclo[3.2.1]octa-2,6-diene: Another related compound with a similar framework but different functional groups.
Bicyclo[3.3.1]octane: A compound with a different bicyclic structure but similar chemical properties.
Uniqueness
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClO |
|---|---|
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
3-chlorobicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C8H7ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6H,3H2 |
Clé InChI |
LAYBWZOWNHYPND-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=O)C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



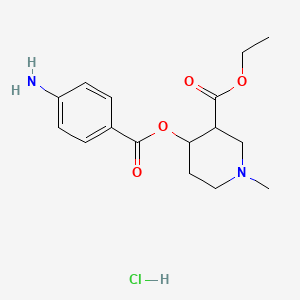
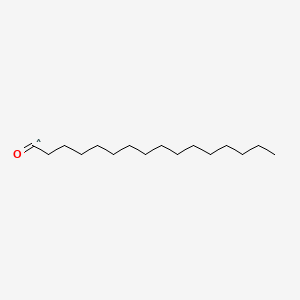
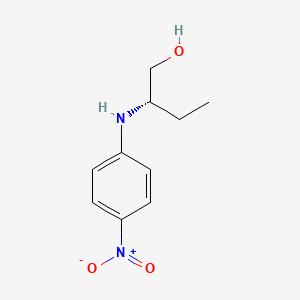
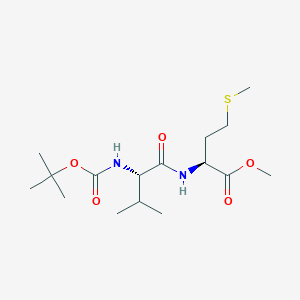
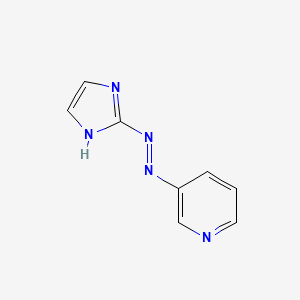
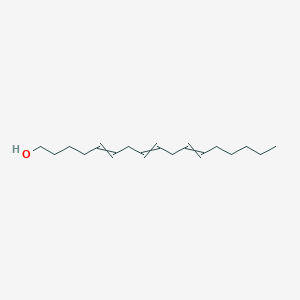
![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
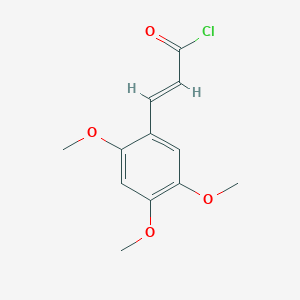
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
